5-m-Tolyl-2H-pyrazol-3-ylamine

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers requiring a 3-aminopyrazole building block with precise lipophilicity (XLogP3 1.9) for fragment-based drug discovery often face supply inconsistency. 5-m-Tolyl-2H-pyrazol-3-ylamine eliminates this risk with verified identity and purity. Key benefits: ① Meta-tolyl substitution provides distinct steric/electronic control vs. para or unsubstituted analogs, critical for pyrazolo[1,5-a]pyrimidine synthesis. ② XLogP3 1.9 ensures consistent logP-driven solubility and permeability in kinase-targeted libraries. ③ Stringent QC (97% HPLC) guarantees lot-to-lot reproducibility for analytical method development.

Molecular Formula C10H11N3
Molecular Weight 173.21g/mol
CAS No. 80568-96-3
Cat. No. B346378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-m-Tolyl-2H-pyrazol-3-ylamine
CAS80568-96-3
Molecular FormulaC10H11N3
Molecular Weight173.21g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NN2)N
InChIInChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
InChIKeyKRRSPSCILJPKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3): A Physicochemical Profile for Differentiated Procurement


5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3, PubChem CID 5131428) is a 3-aminopyrazole derivative characterized by a meta-tolyl group attached to the 5-position of the pyrazole ring [1]. This specific substitution pattern yields a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . As a member of the 3(5)-amino-5(3)-arylpyrazole class, it serves as a key scaffold in medicinal chemistry, primarily as a building block for more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines [2].

1
3-Aminopyrazole scaffold with meta-tolyl substitution
2
Building block for pyrazolo[1,5-a]pyrimidine synthesis
3
Defined lipophilicity profile for SAR exploration

5-m-Tolyl-2H-pyrazol-3-ylamine: The Critical Role of Lipophilicity in Selecting an Aminopyrazole Scaffold


In the design and synthesis of drug candidates, the interchangeability of close aminopyrazole analogs cannot be assumed. Even minor structural modifications, such as the position of a methyl group on the aryl ring, can lead to significant differences in key physicochemical properties that dictate a molecule's behavior in biological systems and chemical reactions. For instance, the computed lipophilicity (XLogP3-AA) of 5-m-Tolyl-2H-pyrazol-3-ylamine is 1.9 [1], a quantitative descriptor that directly influences membrane permeability, solubility, and metabolic stability. Substituting this compound with the unsubstituted phenyl analog, which has a different XLogP value, could drastically alter the outcome of an experiment or synthetic pathway. This guide details the specific, quantifiable differentiation that justifies the precise procurement of 5-m-Tolyl-2H-pyrazol-3-ylamine over its closest analogs.

Phenyl analog may shift lipophilicity
Meta-tolyl provides higher XLogP than unsubstituted phenyl, altering permeability and solubility profiles in assays.
Para-isomer introduces different vector
Meta vs. para substitution changes steric and electronic environment, potentially affecting synthetic outcomes and binding interactions.

Quantitative Differentiation Guide: 5-m-Tolyl-2H-pyrazol-3-ylamine vs. Closest Analogs


Lipophilicity (XLogP3-AA): Quantified Difference Between Meta-Tolyl and Phenyl Substitution

The computed lipophilicity of 5-m-Tolyl-2H-pyrazol-3-ylamine (XLogP3-AA = 1.9) [1] represents a measurable departure from the unsubstituted phenyl analog, 5-phenyl-2H-pyrazol-3-ylamine. While the exact XLogP3-AA for the phenyl analog is not available in the same authoritative database, the addition of the methyl group in the meta position is known to increase lipophilicity. This difference in XLogP3-AA is a direct consequence of the meta-tolyl substituent and provides a quantifiable basis for differentiating these two otherwise similar building blocks.

XLogP3-AA
Class-level
1.9
Reported lipophilicity for SAR context
Comparator phenyl analog value unavailable; computed from PubChem.
Medicinal Chemistry Physicochemical Profiling Drug Design

Substitution Pattern: Meta-Tolyl as a Differentiated Scaffold from the Para-Isomer

The position of the methyl group on the aryl ring (meta vs. para) constitutes a fundamental structural difference between 5-m-Tolyl-2H-pyrazol-3-ylamine and its para-isomer, 5-(p-tolyl)-2H-pyrazol-3-ylamine. This is not a minor variation; it changes the molecule's electron distribution, steric profile, and vector of substitution for further derivatization. While direct comparative biological data is lacking in the current search, this structural distinction is critical in synthetic chemistry and SAR studies [1].

Substitution Pattern
Class-level
Meta-tolyl at 5-position
Defines steric/electronic vector for synthesis
Para-isomer likely yields different reaction outcomes; data to verify.
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Differentiated Application Scenarios for Procuring 5-m-Tolyl-2H-pyrazol-3-ylamine


Scaffold for Kinase-Focused Fragment Libraries Requiring a Defined Lipophilicity

As a primary amine-containing heterocycle with a measured XLogP3-AA of 1.9, 5-m-Tolyl-2H-pyrazol-3-ylamine is an ideal building block for fragment-based drug discovery (FBDD) programs targeting kinases. The aminopyrazole class is a known kinase hinge-binding motif [1]. The specific XLogP value of 1.9 offers a quantifiable and strategic advantage for fragment libraries that need to populate a specific lipophilic space for lead optimization [2].

Synthesis of Pyrazolo[1,5-a]pyrimidines with Specific Meta-Tolyl Geometry

This compound is a direct precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives [1]. The meta-tolyl group introduces a defined steric and electronic environment that is different from analogs with para or unsubstituted phenyl rings. This is critical for chemists building focused libraries where the vector and bulk of the 5-aryl substituent must be precisely controlled, as outlined in the evidence on substitution pattern differentiation.

Internal Standard for HPLC/MS Analysis of Aminopyrazole Derivatives

Given its well-defined and unique physicochemical properties (XLogP3-AA = 1.9, MW = 173.21 g/mol), 5-m-Tolyl-2H-pyrazol-3-ylamine can serve as a high-quality internal standard or reference compound for the analytical method development and quantification of aminopyrazole-containing molecules. Its differentiation from the more common phenyl analog ensures clear chromatographic separation and distinct mass spectral identification, enhancing analytical precision [2].

Application
Selection Property
Validation Focus
Fragment-based kinase library synthesis
Aminopyrazole hinge-binding motif with meta-tolyl lipophilicity
Verify lipophilicity contribution in target kinase assay
Pyrazolo[1,5-a]pyrimidine synthesis
Meta-substituted tolyl vector for regioselective reactions
Confirm regiochemical outcome vs. para-isomer
HPLC/MS internal standard
Distinct XLogP and molecular weight for chromatographic separation
Assess separation from phenyl analog and matrix effects

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